Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate
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Overview
Description
Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate is a complex organic compound that features a unique combination of acenaphtho, triazinyl, thiazolyl, and ethyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate typically involves multiple steps, starting with the preparation of the acenaphtho[1,2-e][1,2,4]triazine coreThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate include other acenaphtho[1,2-e][1,2,4]triazine derivatives, thiazolyl compounds, and ethyl acetate derivatives. These compounds share structural similarities but may differ in their reactivity, properties, and applications .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H17N5O3S2 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C22H17N5O3S2/c1-2-30-17(29)9-13-10-23-21(32-13)24-16(28)11-31-22-25-19-14-7-3-5-12-6-4-8-15(18(12)14)20(19)26-27-22/h3-8,10H,2,9,11H2,1H3,(H,23,24,28) |
InChI Key |
LTURNPXSHMZYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |
Origin of Product |
United States |
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